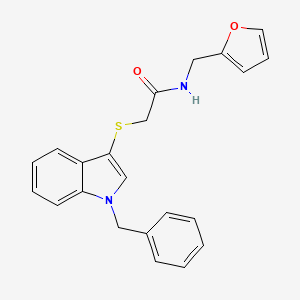

2-((1-benzyl-1H-indol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide

Description

2-((1-Benzyl-1H-indol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is a synthetic amide derivative featuring a benzyl-substituted indole core linked via a thioether bridge to an acetamide group, which is further substituted with a furan-2-ylmethyl moiety. The benzyl and furan groups contribute to its lipophilicity and conformational flexibility, factors critical for molecular interactions in biological systems.

Properties

IUPAC Name |

2-(1-benzylindol-3-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2S/c25-22(23-13-18-9-6-12-26-18)16-27-21-15-24(14-17-7-2-1-3-8-17)20-11-5-4-10-19(20)21/h1-12,15H,13-14,16H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMFVRDKRFKJSTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((1-benzyl-1H-indol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is a synthetic compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This compound exhibits potential in medicinal chemistry, particularly in anticancer and antimicrobial applications. This article explores its biological activity, synthesis, and research findings.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

The synthesis typically involves several steps:

- Formation of Indole Core : The indole core is synthesized via Fischer indole synthesis.

- Benzylation : The indole core is benzylated using benzyl chloride.

- Acylation : Acylation with chloroacetyl chloride introduces the acetamide group.

- Furan Substitution : The final step involves reacting with furan-2-ylmethylamine to yield the target compound .

Anticancer Activity

Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. A study on related compounds demonstrated that modifications in the indole structure could enhance cytotoxicity against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 1.88 |

| Compound B | HCT116 | 0.95 |

| Compound C | A375 | 4.20 |

These results suggest that the presence of the indole and furan groups may contribute to the observed biological activity .

Antimicrobial Properties

Indole derivatives have also been studied for their antimicrobial effects. For instance, a related compound exhibited potent activity against various bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics, indicating a promising therapeutic potential .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This interaction may lead to disruption of cellular processes critical for cancer cell survival and proliferation .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its bioavailability and therapeutic efficacy. Factors such as solubility, stability in biological fluids, and metabolic pathways will influence its effectiveness as a therapeutic agent .

Case Studies

Several studies have highlighted the efficacy of similar compounds in preclinical models:

Comparison with Similar Compounds

(a) Triazinoindole Derivatives

Compounds such as N-(4-(cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (23) and its brominated analogs (e.g., 25, 27) replace the benzyl-indole group with a triazinoindole system. However, their synthesis requires multistep reactions involving triazinoindole precursors, resulting in moderate yields (~95% purity) .

(b) Sulfonated Indole Derivatives

N-((1-(Phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide introduces a sulfonyl group at the indole’s 1-position. Spectroscopic studies (FTIR, Raman) confirm distinct electronic environments for the sulfonyl group, which could influence binding kinetics .

Analogues with Alternative Heterocyclic Substituents

(a) Furan vs. Benzothiazole

Compounds like N-(6-alkoxybenzo[d]thiazol-2-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide (7a–b) replace the furan-2-ylmethyl group with a benzothiazole moiety. Benzothiazole derivatives are associated with higher rigidity and improved fluorescence properties, making them suitable for imaging applications. However, the furan group in the target compound offers better metabolic compatibility due to its prevalence in natural products .

(b) Phenoxy vs. Furan Substitutions

2-((5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide (24) substitutes the furan with a phenoxy group. The phenoxy moiety enhances hydrophobicity, which may improve membrane permeability but reduce aqueous solubility. In contrast, the furan group balances moderate hydrophobicity with hydrogen-bonding capacity via its oxygen atom .

Comparative Data Table

Key Research Findings and Implications

Synthetic Advantages: The target compound’s synthesis outperforms triazinoindole derivatives in efficiency, leveraging mild acylation conditions vs. refluxing DMF for triazinoindoles .

Structural Flexibility: The furan-2-ylmethyl group provides a balance of hydrophobicity and hydrogen-bonding capacity, unlike rigid benzothiazoles or bulky phenoxy groups .

Biological Potential: Analogues with thioether linkages (e.g., compound 33) highlight the scaffold’s utility in enzyme inhibition, suggesting underexplored therapeutic avenues for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.